3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Catalog No.
S3402078
CAS No.
2007909-01-3
M.F
C7H11F4NO3
M. Wt
233.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacet...

CAS Number

2007909-01-3

Product Name

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

IUPAC Name

3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid

Molecular Formula

C7H11F4NO3

Molecular Weight

233.16

InChI

InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)

InChI Key

ZITBMDXKDNBRTH-UHFFFAOYSA-N

SMILES

COCC1(CNC1)F.C(=O)(C(F)(F)F)O

Canonical SMILES

COCC1(CNC1)F.C(=O)(C(F)(F)F)O

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a chemical compound characterized by its unique structural features and properties. The compound consists of a four-membered azetidine ring with a fluorine atom and a methoxymethyl group attached to the third carbon of the ring. The trifluoroacetic acid moiety adds to its acidic properties, making it relevant in various

Potential Applications in Medicinal Chemistry:

-F-3-MMAz TFA is a small molecule containing a unique combination of functional groups, including a fluorinated azetidine ring and a trifluoroacetate (TFA) salt. This combination has attracted interest in medicinal chemistry due to several potential applications:

  • Scaffold for Drug Discovery: The azetidine ring is a common structural motif found in various biologically active molecules. 3-F-3-MMAz TFA can serve as a starting point (scaffold) for the design and synthesis of novel drug candidates, particularly in areas like central nervous system disorders and oncology [].
  • Modulating Protein-Ligand Interactions: The functional groups in 3-F-3-MMAz TFA might enable interactions with specific biomolecules, potentially leading to the development of enzyme inhibitors or modulators of protein-protein interactions [].

Use in Chemical Biology Research:

-F-3-MMAz TFA can be a valuable tool in chemical biology research due to its potential for:

  • Probe Development: The molecule's unique properties could allow it to be used as a probe to study cellular processes or specific protein functions. The fluorinated group can be advantageous for tracking the molecule within cells using techniques like fluorine-19 nuclear magnetic resonance (F-19 NMR) [].
  • Bioconjugation Chemistry: The TFA group can be readily replaced with other functional groups through chemical reactions, enabling the conjugation of 3-F-3-MMAz to other molecules of interest for targeted delivery or specific functionalities.
Due to the presence of both the azetidine ring and the trifluoroacetic acid group. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Acid-Base Reactions: The trifluoroacetic acid can donate protons, making it useful in acid-catalyzed reactions.
  • Cyclization Reactions: The azetidine structure can react with other electrophiles to form larger cyclic compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research into the biological activity of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is limited, but similar compounds have shown potential in medicinal chemistry. Compounds containing azetidine rings are often investigated for their:

  • Antimicrobial Properties: Some azetidine derivatives exhibit activity against bacteria and fungi.
  • Anticancer Activity: Certain azetidine-based drugs have been developed as potential anticancer agents due to their ability to interfere with cellular processes.
  • Neurological Effects: There is interest in azetidine compounds for their potential neuroprotective effects.

Further studies are needed to fully elucidate the biological properties of this specific compound.

The synthesis of 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors, often involving amines and aldehydes.
  • Introduction of the Fluorine Atom: This may be accomplished via electrophilic fluorination methods or by using fluorinated reagents.
  • Methoxymethyl Group Addition: The methoxymethyl group can be introduced through alkylation reactions where methoxymethyl halides are used.
  • Trifluoroacetic Acid Attachment: This is often done through esterification or direct acid-base reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity .

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid has several notable applications:

  • Research and Development: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Synthesis: Its unique structure makes it a valuable building block for creating more complex molecules.
  • Analytical Chemistry: It may be used in various analytical methods, including chromatography and spectroscopy, due to its distinct spectral properties.

Interaction studies involving 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid are essential for understanding its behavior in biological systems and its reactivity in chemical processes. Investigations could focus on:

  • Binding Affinity Studies: Assessing how well this compound interacts with specific biological targets, such as enzymes or receptors.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems, which can provide insights into its safety and efficacy.
  • Synergistic Effects: Exploring how it interacts with other compounds to enhance or inhibit biological activity.

These studies are crucial for evaluating its potential therapeutic uses.

Several compounds share structural similarities with 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-FluoropropylamineContains a fluorinated propyl groupSimpler structure, less steric hindrance
2-AzetidinoneA ketone derivative of azetidineDifferent functional group affecting reactivity
4-Fluorobutanoic acidA fluorinated carboxylic acidDifferent acidity profile due to carboxylic group
1-MethoxyazetidineContains a methoxy group on the azetidine ringVariation in substituent position affects properties

These compounds illustrate variations in functionality and reactivity compared to 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid, highlighting its unique structural characteristics that may confer distinct chemical and biological properties.

Dates

Modify: 2023-08-19

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